2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a quinoline and piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone typically involves multiple steps. One common approach is the condensation of 2-hydroxy-3,4-dihydroquinoline with a suitable piperazine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
Major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and substituted piperazine derivatives.
Scientific Research Applications
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, while the piperazine ring can interact with various enzymes and receptors. These interactions can lead to the modulation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Shares the quinoline core but lacks the piperazine moiety.
4-Hydroxy-2-quinolones: Similar in structure but with different functional groups and biological activities.
Uniqueness
2-[(2-Hydroxy-3,4-dihydroquinolin-7-yl)oxy]-1-[4-(pyridin-2-yl)piperazin-1-yl]ethanone is unique due to its combination of quinoline and piperazine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H22N4O3 |
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Molecular Weight |
366.4 g/mol |
IUPAC Name |
7-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C20H22N4O3/c25-19-7-5-15-4-6-16(13-17(15)22-19)27-14-20(26)24-11-9-23(10-12-24)18-3-1-2-8-21-18/h1-4,6,8,13H,5,7,9-12,14H2,(H,22,25) |
InChI Key |
MHXOLVFVLMPNRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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